Cas no 65911-46-8 (2-Carbamoyl-6-nitrobenzoic acid)

2-Carbamoyl-6-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Carbamoyl-6-nitrobenzoic acid
- 2-(aminocarbonyl)-6-nitroBenzoic acid
- Benzoicacid, 2-(aminocarbonyl)-6-nitro-
- 2-aminocarbonyl-6-nitro-benzoic acid
- 3-nitrophthalic monoamide
- 6-nitro-phthalamic acid
- 6-Nitro-phthalamidsaeure
- MFCD00088952
- SCHEMBL282685
- AKOS005152006
- 6-Nitrophthalamic acid
- AC-2896
- A867571
- 107990-50-1
- AKOS005208693
- SY003287
- 2-Carbamoyl-6-nitrobenzoicAcid
- QYLIVYPDIARSHA-UHFFFAOYSA-N
- 65911-46-8
- AC7514
- DTXSID90404659
- AMY31809
- CS-0454590
- 3-Nitrophthalic mono amide
- STL280259
-
- MDL: MFCD00088952
- インチ: InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13)
- InChIKey: QYLIVYPDIARSHA-UHFFFAOYSA-N
- ほほえんだ: O=[N+]([O-])C1=CC=CC(C(N)=O)=C1C(O)=O
計算された属性
- せいみつぶんしりょう: 210.02800
- どういたいしつりょう: 210.028
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 126A^2
じっけんとくせい
- 密度みつど: 1.585
- ふってん: 394.2 ℃ at 760 mmHg
- フラッシュポイント: 192.2°C
- 屈折率: 1.655
- PSA: 126.21000
- LogP: 1.61540
2-Carbamoyl-6-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR470009-25g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 25g |
£413.00 | 2023-09-02 | ||
Apollo Scientific | OR470009-250mg |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 250mg |
£36.00 | 2025-02-20 | ||
Aaron | AR006N75-5g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 95% | 5g |
$219.00 | 2025-02-12 | |
1PlusChem | 1P006MYT-1g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 95% | 1g |
$65.00 | 2024-04-22 | |
A2B Chem LLC | AD08901-5g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 95% | 5g |
$166.00 | 2024-04-19 | |
Ambeed | A692810-250mg |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 95% | 250mg |
$24.0 | 2024-08-02 | |
eNovation Chemicals LLC | D910282-5g |
2-Carbamoyl-6-nitrobenzoic Acid |
65911-46-8 | >97% | 5g |
$150 | 2025-02-20 | |
eNovation Chemicals LLC | D910282-5g |
2-Carbamoyl-6-nitrobenzoic Acid |
65911-46-8 | >97% | 5g |
$150 | 2024-07-20 | |
Aaron | AR006N75-1g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 95% | 1g |
$63.00 | 2025-02-12 | |
Ambeed | A692810-1g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 95% | 1g |
$65.0 | 2024-08-02 |
2-Carbamoyl-6-nitrobenzoic acid 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
2-Carbamoyl-6-nitrobenzoic acidに関する追加情報
Comprehensive Overview of 2-Carbamoyl-6-nitrobenzoic acid (CAS No. 65911-46-8): Properties, Applications, and Research Insights
2-Carbamoyl-6-nitrobenzoic acid (CAS No. 65911-46-8) is a nitro-substituted benzoic acid derivative with significant relevance in pharmaceutical and chemical research. This compound, characterized by its carbamoyl and nitro functional groups, serves as a versatile intermediate in organic synthesis. Its molecular structure, C8H6N2O5, offers unique reactivity patterns, making it valuable for designing drug candidates and specialty chemicals. Researchers frequently explore its applications in medicinal chemistry, particularly in developing enzyme inhibitors and anti-inflammatory agents.
The growing interest in nitroaromatic compounds like 2-Carbamoyl-6-nitrobenzoic acid stems from their role in green chemistry and sustainable synthesis. With increasing demand for eco-friendly chemical processes, this compound’s potential as a precursor for biodegradable materials has gained attention. Recent studies highlight its utility in catalysis and photocatalysis, aligning with trends in renewable energy and waste reduction. These attributes position it as a subject of interest in academic publications and industrial R&D.
From a synthetic chemistry perspective, 2-Carbamoyl-6-nitrobenzoic acid exhibits notable stability under standard conditions, facilitating its use in multi-step reactions. Its solubility profile (moderate in polar solvents like DMSO) and melting point (typically 200–220°C) are critical for laboratory handling. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize its purity, a key concern for researchers optimizing yield efficiency.
In the context of drug discovery, this compound’s nitro group serves as a strategic handle for further modifications, enabling the construction of heterocyclic scaffolds. Its derivatives have been investigated for antimicrobial activity and cancer therapeutics, addressing pressing global health challenges. Notably, its compatibility with click chemistry protocols enhances its utility in high-throughput screening platforms.
Market trends indicate rising queries about CAS 65911-46-8 suppliers and custom synthesis services, reflecting industrial demand. Environmental considerations also drive searches for nitrobenzoic acid alternatives and degradation pathways. As regulatory frameworks evolve, compliance with REACH and GMP standards remains a focal point for manufacturers.
Future research may explore 2-Carbamoyl-6-nitrobenzoic acid’s role in nanomaterial functionalization or bioorthogonal chemistry, leveraging its balanced reactivity. Collaborative efforts between academia and industry could unlock novel applications, solidifying its status as a high-value chemical building block.
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